molecular formula C23H31NO4S B262426 2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one

2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one

Cat. No. B262426
M. Wt: 417.6 g/mol
InChI Key: KCNLIPMOPSONRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one (also known as DIPO) is a chemical compound that has been studied for its potential applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. DIPO has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Mechanism of Action

DIPO has been shown to act as a nucleophile in various reactions, such as the addition of nucleophiles to carbonyl compounds. It has also been used as a catalyst in several reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects:
DIPO has been shown to have no significant toxic effects on human cells, and it has been used in several in vitro studies. It has been shown to inhibit the growth of cancer cells, including breast cancer cells, and has been investigated as a potential anticancer agent. DIPO has also been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

DIPO has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and it has been shown to be effective in various reactions. However, it has some limitations, including its high cost and limited availability.

Future Directions

DIPO has several potential future directions in scientific research. It could be further investigated as a potential anticancer agent, and its antiviral and antibacterial properties could be explored further. DIPO could also be used in the synthesis of new compounds with potential biological activity, and its use as a catalyst could be further investigated. Additionally, more efficient and cost-effective synthesis methods could be developed to increase its availability and reduce its cost.
In conclusion, DIPO is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis methods, mechanism of action, physiological effects, advantages, and limitations for lab experiments have been investigated in several studies. DIPO has several potential future directions in scientific research, and it could be further investigated as a potential anticancer agent, antiviral and antibacterial agent, and catalyst in various reactions.

Synthesis Methods

DIPO can be synthesized using different methods, including the reaction of 4-isopropylbenzenesulfonyl chloride with 2,6-ditert-butyl-4-hydroxyphenylhydrazone, followed by oxidation with manganese dioxide. Another method involves the reaction of 2,6-ditert-butyl-4-phenylphenol with 4-isopropylbenzenesulfonyl chloride and hydroxylamine-O-sulfonic acid.

Scientific Research Applications

DIPO has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It has been used as a reagent in the synthesis of various compounds, including pyridines, pyrazoles, and isoxazoles. DIPO has also been used in the synthesis of biologically active compounds, such as antiviral and antibacterial agents.

properties

Molecular Formula

C23H31NO4S

Molecular Weight

417.6 g/mol

IUPAC Name

[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C23H31NO4S/c1-15(2)16-9-11-18(12-10-16)29(26,27)28-24-17-13-19(22(3,4)5)21(25)20(14-17)23(6,7)8/h9-15H,1-8H3

InChI Key

KCNLIPMOPSONRT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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